

Centrinone-B: A Technical Guide to a High-Affinity PLK4 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Centrinone-B

Cat. No.: B606598

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Centrinone-B**, a potent and highly selective small-molecule inhibitor of Polo-like kinase 4 (PLK4). It details its chemical structure, physicochemical properties, mechanism of action, and established experimental protocols.

Chemical Structure and Properties

Centrinone-B, also known as LCR-323, is a synthetic organic compound designed for high-affinity, reversible inhibition of PLK4.^[1] Its chemical identity and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2-[[2-Fluoro-4-[[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine	[1][2]
Synonyms	LCR-323, Centrinone B	[1]
CAS Number	1798871-31-4	[1][2][3]
Molecular Formula	C27H27F2N7O5S2	[1][2][3]
Molecular Weight	631.67 g/mol	[1][2][3]
SMILES	<chem>FC1=C(--INVALID-LINK--=O)C=CC=C1CS(C2=CC=C(S C3=NC(N4CCCCC4)=C(OC)C (NC5=NNC(C)=C5)=N3)C(F)=C2)(=O)=O</chem>	[2]
Solubility	Soluble in DMSO at 31.58 mg/mL (50 mM)	[2][3]
Storage	Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years.	[3][4]

Mechanism of Action

Centrinone-B functions as a potent and highly selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), the master regulator of centriole duplication.[5][6] PLK4's kinase activity is essential for initiating the formation of new centrioles during the cell cycle, a critical step for the assembly of a bipolar spindle and faithful chromosome segregation during mitosis.[5]

By inhibiting PLK4, **Centrinone-B** prevents the phosphorylation of downstream substrates like STIL, which in turn blocks the recruitment of SAS-6 and the initiation of procentriole formation.[5] This targeted inhibition leads to a failure of centriole duplication. As cells divide, the pre-

existing centrioles are distributed to daughter cells, resulting in a progressive depletion of centrioles and centrosomes from the cell population.[\[5\]](#)[\[7\]](#)

The cellular consequences of **Centrinone-B**-induced centrosome loss are context-dependent:

- Normal Cells: In non-transformed cell lines, the loss of centrosomes triggers a robust p53-dependent cell cycle arrest in the G1 phase.[\[2\]](#)[\[5\]](#)
- Cancer Cells: Many cancer cell lines, particularly those with compromised p53 pathways, can bypass this checkpoint and continue to proliferate, albeit with increased mitotic errors, which can ultimately lead to apoptosis.[\[7\]](#) In melanoma and other cancer cell lines, **Centrinone-B** has been shown to impair proliferation and induce apoptosis.[\[4\]](#)[\[7\]](#)

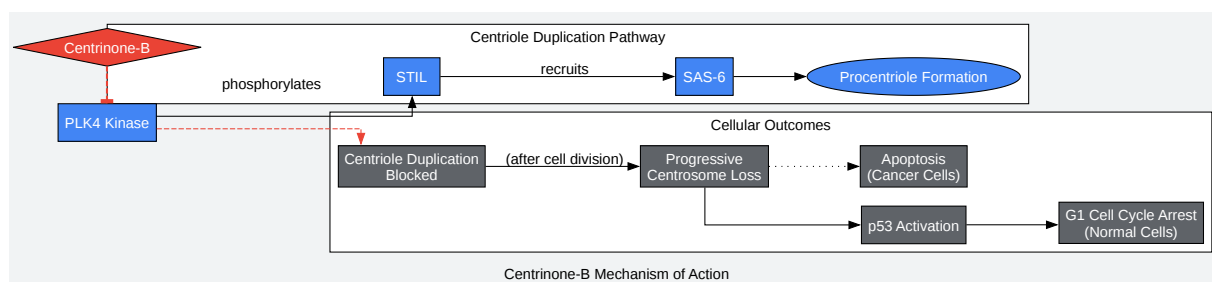
The inhibitory activity of **Centrinone-B** is highly selective for PLK4 over other kinases, including the closely related Aurora kinases A and B.[\[2\]](#)[\[4\]](#)

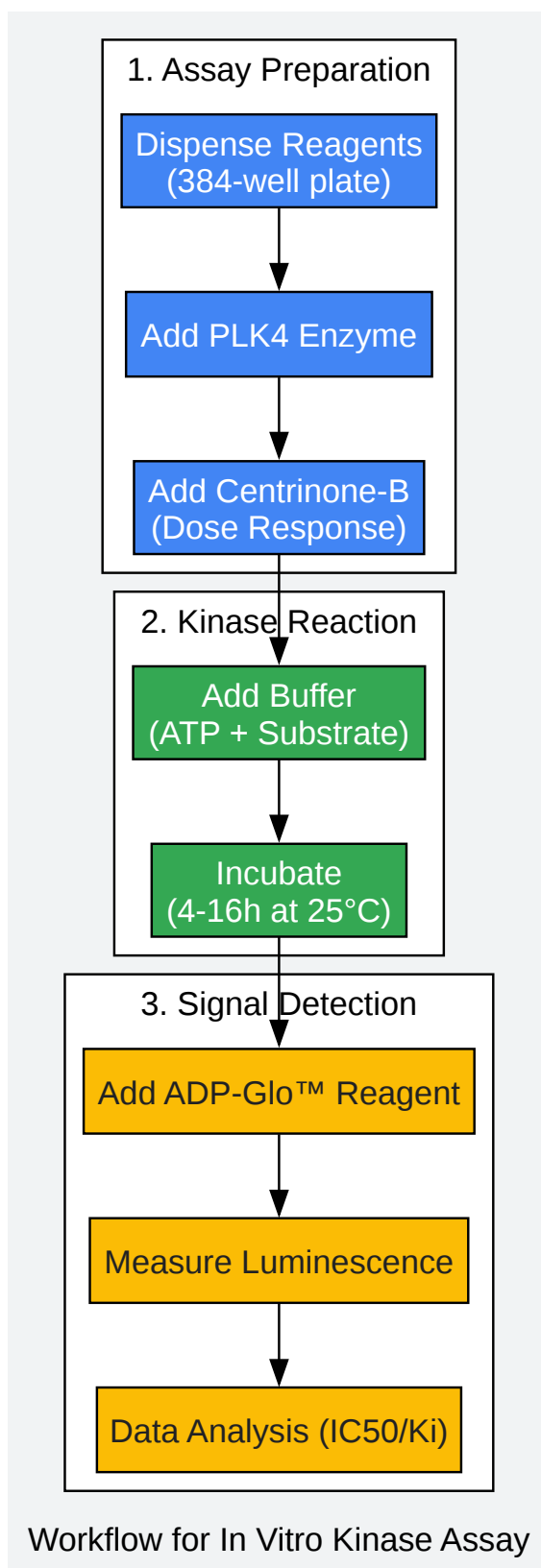
Data Presentation: In Vitro Kinase Inhibition Profile

Target Kinase	K _i (nM)	Selectivity (Fold vs. PLK4)	Reference(s)
PLK4	0.59 - 0.6	-	[2] [3] [4]
Aurora A	1239	~2090-fold	[4]
Aurora B	5597.14	~9480-fold	[4]

Signaling Pathway Visualization

The following diagram illustrates the centriole duplication pathway, the point of inhibition by **Centrinone-B**, and the subsequent cellular outcomes.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. tocris.com [tocris.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Centrinone-B: A Technical Guide to a High-Affinity PLK4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606598#the-chemical-structure-and-properties-of-centrinone-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com